molecular formula C13H11BrClN3O B2440763 5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034482-11-4

5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No. B2440763
CAS RN: 2034482-11-4
M. Wt: 340.61
InChI Key: LPBZIBZFMQTBDL-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted attention due to their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .


Synthesis Analysis

In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . The synthesis involved a nucleophilic substitution reaction with various sulfonyl and acid chlorides .

Scientific Research Applications

Synthesis and Biological Activity

A series of novel derivatives, including "5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide," have been synthesized to evaluate their biological activities. For instance, the synthesis and biological evaluation of 5–bromo–2-chloropyrimidin-4-amine derivatives demonstrated significant antimicrobial activity against various pathogenic bacterial and fungal strains, showcasing the potential of these compounds in developing new antimicrobial agents (Ranganatha, V. L., Prashanth, T., Patil, H., Bhadregowda, D. G., & Mallikarjunaswamy, C., 2018).

Antiviral and Anticancer Applications

Compounds structurally related to "this compound" have been explored for their antiviral and anticancer properties. For example, acyclic nucleoside phosphonate analogues with substitutions at the 5-position of the pyrimidine ring showed marked inhibition of retrovirus replication, indicating potential applications in antiretroviral therapy (Hocková, D., Holý, A., Masojídková, M., Andrei, G., Snoeck, R., De Clercq, E., & Balzarini, J., 2003).

Antimicrobial and Antifungal Activities

Novel pyrazolopyrimidines derivatives, including those with structural similarities to "this compound," have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, further highlighting the versatility of these compounds in drug discovery efforts (Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H., 2016).

properties

IUPAC Name

5-bromo-2-chloro-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN3O/c14-10-1-2-12(15)11(5-10)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBZIBZFMQTBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NCCC2=CN=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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